Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
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Overview
Description
Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 1852006-50-8 . It has a molecular weight of 215.29 and its IUPAC name is this compound . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)5-6-12-7-11/h12H,5-8H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 215.29 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Singlet Oxygen Reactions and Prodigiosin Precursors
The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, closely related to tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate, reacts with singlet oxygen to yield peroxidic intermediates. These intermediates can couple with nucleophiles to yield 5-substituted pyrroles, which include α,α′-bipyrroles serving as precursors to prodigiosin and its analogues. This pathway highlights the role of this compound derivatives in synthesizing complex organic compounds with potential biological applications (Wasserman et al., 2004).
Synthesis and Anti-inflammatory Activities
A related compound, 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized from this compound derivatives, has been evaluated for anti-inflammatory and analgesic properties. These compounds were found to possess dual inhibitory activity against prostaglandin and leukotriene synthesis, showcasing potent anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects. This suggests the potential of this compound derivatives in developing safer anti-inflammatory drugs (Ikuta et al., 1987).
Palladium-Catalyzed Coupling Reactions
This compound derivatives have been used in palladium-catalyzed coupling reactions with arylboronic acids. This process produces a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the compound's utility in creating diverse aryl-substituted pyrrolidines and pyridines for various chemical and pharmaceutical applications (Wustrow & Wise, 1991).
Enantioselective Nitrile Anion Cyclization
The compound has been used in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This efficient synthesis pathway highlights its importance in creating chiral pyrrolidine derivatives with high yield and enantiomeric excess, which are valuable in medicinal chemistry and asymmetric synthesis (Chung et al., 2005).
Oxidative Coupling to Bipyrrolic Products
The dye-sensitized photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate, a similar compound, leads to the formation of bipyrrolic oxidative coupling products. This reaction pathway showcases the compound's role in synthesizing complex bipyrrolic structures, which are significant in natural product synthesis and material science (Wasserman et al., 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Mechanism of Action
Target of Action
Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is a complex organic compound It is known to be a useful building block in the synthesis of several novel organic compounds.
Mode of Action
It is used to create a variety of derivatives, which can then be used in further chemical reactions. These derivatives may interact with their targets in different ways, leading to various biochemical changes.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given its role as a building block in the synthesis of various organic compounds, it can be inferred that its action could potentially lead to a wide range of molecular and cellular effects, depending on the specific derivatives and their targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets. For instance, it is known to be a liquid at normal shipping temperatures . .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
Its complex structure suggests potential for diverse interactions at the molecular level.
properties
IUPAC Name |
tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)5-6-12-7-11/h12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQDGKKPXSZBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNC1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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